2-(2-Chloroethoxy)ethyl acetate

Description

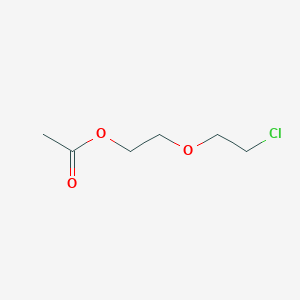

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291045 | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14258-40-3 | |

| Record name | 14258-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Chloroethoxy Ethyl Acetate and Its Precursors

Direct Synthesis Routes and Mechanistic Considerations

The direct synthesis of 2-(2-chloroethoxy)ethyl acetate (B1210297) is primarily achieved through esterification reactions. A thorough understanding of the underlying mechanisms is crucial for process control and maximizing product yield and purity.

Esterification Reactions for Carboxylic Acid Esters

Esterification is a central process in synthesizing 2-(2-chloroethoxy)ethyl acetate. This typically involves the reaction of 2-(2-chloroethoxy)ethanol (B196239) with acetic acid or its derivatives, like acetic anhydride (B1165640) or acetyl chloride. youtube.com The reaction is commonly catalyzed by an acid, such as sulfuric acid.

The mechanism for this acid-catalyzed esterification, known as Fischer esterification, involves several equilibrium steps. The process begins with the protonation of the carbonyl oxygen of the acetic acid by the acid catalyst. This activation of the carbonyl group facilitates a nucleophilic attack by the hydroxyl group of 2-(2-chloroethoxy)ethanol, leading to a tetrahedral intermediate. Following a proton transfer, a water molecule is eliminated, forming the ester and regenerating the acid catalyst. etsu.edu

Research efforts have been directed towards optimizing this process by exploring various catalysts and reaction conditions. For example, a patent describes a method where 54.1 g of 2-(2-chloroethoxy)acetic acid is dissolved in 380 ml of absolute ethanol (B145695) with 9 ml of concentrated H2SO4, heated at reflux for 18 hours, yielding 89% of the clear oil product.

Etherification Pathways and Regioselectivity Studies

While the primary structure of this compound contains an ester group, its synthesis can also be approached by forming the ether linkage. This would involve reacting a suitable ethylene (B1197577) glycol derivative with a chloroethylating agent.

A more pertinent discussion regarding its precursors is the synthesis of 2-(2-chloroethoxy)ethanol itself. This precursor is commonly prepared by reacting diethylene glycol with a chlorinating agent. google.com For instance, one method involves reacting diethylene glycol with metaboric anhydride to form an intermediate, which is then treated with thionyl chloride and subsequently hydrolyzed to produce 2-(2-chloroethoxy)ethanol. google.com The regioselectivity of these reactions is a critical factor, as they can produce a mixture of mono- and di-substituted products. Controlling the stoichiometry of the reactants and the reaction conditions is vital to favor the formation of the desired mono-etherified product, 2-(2-chloroethoxy)ethanol. google.com

Role as a Precursor in the Synthesis of Other Functionalized Compounds

This compound is a valuable starting material for synthesizing various other functionalized organic compounds, including important monomers and cyclic ethers.

Preparation of 2-Chloroethyl Vinyl Ether from this compound

A significant application of this compound is its role as a precursor to 2-chloroethyl vinyl ether. sci-hub.mk This transformation is typically achieved through pyrolysis, where the acetate is heated to high temperatures, causing the elimination of acetic acid. sci-hub.mk This thermal elimination reaction is believed to proceed via a cyclic transition state, a mechanism known as ester pyrolysis. The efficiency of this process is highly dependent on the reaction temperature and the presence of any catalysts. Researchers have explored various conditions to maximize the yield of 2-chloroethyl vinyl ether while minimizing byproduct formation. sci-hub.mknist.gov In acidic solutions, 2-chloroethyl vinyl ether hydrolyzes to form 2-chloroethanol (B45725) and acetaldehyde (B116499). nih.gov

Transformation into Other Unsaturated or Cyclic Ethers

Besides its conversion to 2-chloroethyl vinyl ether, this compound can be used to synthesize other unsaturated or cyclic ethers. For example, dehydrochlorination of the chloroethoxy group can lead to the formation of a vinyl ether, which can then undergo further reactions.

Furthermore, intramolecular cyclization reactions can be induced under specific conditions. For example, treatment with a strong base could potentially lead to the formation of a cyclic ether like 1,4-dioxane (B91453) through an intramolecular Williamson ether synthesis, although this would compete with elimination reactions. The choice of reaction conditions, including the base and solvent, is critical in directing the reaction toward the desired cyclic product. nih.govorganic-chemistry.org

Optimization of Reaction Conditions for Synthetic Efficiency

Optimizing reaction conditions is crucial for the industrial-scale production of this compound to ensure high yield, purity, and cost-effectiveness. Key parameters that are frequently optimized include temperature, pressure, reaction time, catalyst type and concentration, and the molar ratio of reactants.

For the esterification reaction, studies have focused on finding the optimal balance between reaction rate and equilibrium conversion. Increasing the temperature generally accelerates the reaction rate but can also lead to side reactions and decomposition. researchgate.net The use of a dehydrating agent or the removal of water via azeotropic distillation can shift the equilibrium towards the product side, thereby increasing the yield. researchgate.netresearchgate.net

In the pyrolysis of this compound to 2-chloroethyl vinyl ether, optimizing the temperature and residence time in the reactor is crucial. A temperature that is too low results in incomplete conversion, while an excessively high temperature can lead to the formation of undesired byproducts through secondary reactions.

Table 1. Reaction Parameters for the Synthesis of this compound via Esterification

| Parameter | Condition | Effect on Efficiency |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Increases reaction rate by protonating the carbonyl group. |

| Reactant Ratio | Excess of one reactant | Can shift the equilibrium to favor product formation. |

| Temperature | Typically elevated | Increases reaction rate but can lead to side reactions if too high. |

| Water Removal | Azeotropic distillation, desiccants | Shifts equilibrium towards the ester product, increasing yield. |

Catalytic Systems and Their Influence on Yield and Selectivity

A prominent advanced method is the transesterification of 2-(2-chloroethoxy)ethanol with ethyl acetate. This reaction can be effectively catalyzed by solid acid catalysts, such as strongly acidic cation exchange resins. google.com This approach is particularly advantageous for continuous production processes. The use of a macroreticular or porous resin allows for the reaction to proceed under mild temperatures, typically not exceeding 100°C, which minimizes the formation of unwanted byproducts. google.com The catalyst's solid nature simplifies its separation from the reaction mixture, allowing for easy recycling and reuse, which is a significant improvement over homogeneous acid catalysts that require complex separation steps. google.com

Another highly efficient catalytic approach involves mediation by a simple base. Research has demonstrated that potassium hydroxide (B78521) (KOH) can effectively catalyze the acetylation of alcohols using ethyl acetate as both the acetylating agent and the solvent. nih.gov This method is notable for its mild reaction conditions, often proceeding rapidly at room temperature. nih.gov The choice of the alkali metal cation plays a key role, with potassium ions generally showing superior performance compared to sodium or lithium ions in similar transesterification reactions. nih.gov

Table 1: Comparison of Catalytic Systems for Acetylation of Alcohols Data modeled on analogous alcohol acetylation systems.

| Catalytic System | Typical Catalyst | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Solid Acid Catalysis (Transesterification) | Strongly Acidic Cation Exchange Resin | Enables continuous process, easy catalyst separation and reuse, high selectivity, non-corrosive. | 30-80°C, Molar ratio of alcohol to ethyl acetate 1:2 to 1:5. | google.com |

| Base-Mediated Catalysis | Potassium Hydroxide (KOH) | Very fast reaction times, mild room temperature conditions, uses ethyl acetate as both reagent and solvent. | Room Temperature, ~10 minutes. | nih.gov |

| Traditional Stoichiometric Base | Pyridine / Triethylamine | Effective for driving reaction with acyl chlorides. | Varies, often requires cooling then heating. | google.com |

Solvent Effects and Reaction Kinetics Investigations

The selection of a solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates and product distribution. In catalytic acetylation, where ethyl acetate itself can serve as the solvent, the need for an additional solvent is eliminated, which simplifies the process and purification. nih.gov

When other solvents are considered, their polarity plays a crucial role. Systematic investigations into analogous reactions, such as aldehyde oxidations, reveal that solvent choice can be a determining factor for reactivity and selectivity. nih.gov

Aprotic Solvents : Solvents like chloroform, acetonitrile (B52724), or toluene (B28343) are often used in related syntheses. orgsyn.orggoogleapis.com In general, aprotic solvents can lead to higher reaction rates and conversions as they are less likely to strongly interact with and stabilize the reactants. nih.gov

The study of reaction kinetics provides essential insights for optimizing the synthesis. For the acetylation of an alcohol like 2-(2-chloroethoxy)ethanol, the reaction kinetics depend heavily on the catalytic system employed. For instance, in acid-catalyzed esterification, the reaction is often first-order with respect to both the alcohol and the carboxylic acid (or its ester equivalent). academax.comresearchgate.net The reaction rate constant in such systems typically shows a linear dependence on the catalyst concentration. academax.comresearchgate.net

Kinetic profiles differ significantly between the advanced methodologies:

The transesterification using a solid acid resin is designed for optimal performance at mild temperatures (e.g., 30-80°C), where reaction rates are balanced with the need to prevent side reactions and degradation. google.com

The KOH-mediated reaction is characterized by exceptionally fast kinetics, with high yields achieved in mere minutes at ambient temperature. nih.gov This suggests a very low activation energy barrier for the reaction under these conditions.

Table 2: Influence of Reaction Parameters on Synthesis Kinetics Based on data from analogous synthesis systems.

| Parameter | System: Solid Acid Resin google.com | System: KOH in Ethyl Acetate nih.gov | Kinetic Impact |

|---|---|---|---|

| Temperature | Optimal range 30-80°C | Room Temperature | Lower temperatures favor selectivity and energy efficiency. The KOH system's high rate at RT is a significant advantage. |

| Catalyst Conc. | Rate is dependent on the amount of resin used. | Catalytic amounts are sufficient. | Reaction rates generally increase with catalyst concentration, but plateau at a certain point. |

| Reaction Time | Hours (in a continuous flow setup) | Minutes (5-10 min) | Shorter reaction times reduce energy costs and increase throughput. |

Sustainable Synthesis Approaches and Green Chemistry Principles in Production Research

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process safety. Research into the synthesis of this compound and its precursors reflects a clear trend towards more sustainable practices.

Atom Economy and Waste Reduction: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The use of ethyl acetate as both the acetylating agent and the solvent is a prime example of high atom economy. nih.gov The only byproduct is ethanol, which is non-toxic and can be easily recovered and potentially reused. This contrasts sharply with traditional methods using acetyl chloride, which generates undesirable hydrogen chloride waste.

Use of Benign Catalysts and Solvents: There is a significant shift towards replacing hazardous reagents with safer alternatives.

Catalysts: Solid acid catalysts like ion-exchange resins or zeolites are replacing corrosive and difficult-to-handle liquid acids such as sulfuric acid. google.comgoogle.com These solid catalysts are non-corrosive, can be easily filtered out of the reaction mixture, and are reusable, minimizing waste. google.comresearchgate.net Similarly, using a small, catalytic amount of a simple base like KOH is preferable to using stoichiometric amounts of more complex organic bases. nih.gov

Solvents: The ideal green solvent is non-toxic, readily available, and has minimal environmental impact. Using water as a solvent in certain precursor synthesis steps represents a significant green advancement. google.com The strategy of using the reagent (ethyl acetate) as the solvent is another powerful approach that eliminates solvent waste entirely. nih.gov

Energy Efficiency: Developing synthetic routes that operate at ambient temperature and pressure reduces energy consumption. The KOH-mediated acetylation, which proceeds to completion in minutes at room temperature, is a highly energy-efficient process compared to methods requiring prolonged heating or reflux. nih.gov

Continuous Processing: The development of continuous flow processes, as enabled by solid acid catalysts, offers advantages over traditional batch processing. google.com Continuous reactors are often more efficient, provide better control over reaction parameters, enhance safety, and can reduce waste generation.

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Acetylation

| Aspect | Traditional Approach | Green Chemistry Approach | Sustainability Advantage |

|---|---|---|---|

| Acetylation Reagent | Acetyl Chloride / Acetic Anhydride | Ethyl Acetate | Benign byproduct (ethanol) vs. corrosive waste (HCl). nih.gov |

| Catalyst | Stoichiometric Pyridine / H₂SO₄ | Catalytic KOH / Solid Acid Resin | Reduces waste, avoids corrosive materials, allows for catalyst recycling. google.comnih.gov |

| Solvent | Chlorinated Solvents (e.g., Chloroform) | Ethyl Acetate (serves as reagent) | Eliminates a waste stream, reduces toxicity. nih.gov |

| Energy Input | Often requires heating/reflux. | Room Temperature or mild heating. | Lower energy consumption, reduced costs. google.comnih.gov |

| Process Type | Batch | Continuous Flow (possible with solid catalysts) | Improved efficiency, safety, and consistency. google.com |

Applications in Polymer Science and Advanced Materials Development

Precursor Role for Monomer Synthesis in Polymerization

One of the key applications of 2-(2-Chloroethoxy)ethyl acetate (B1210297) is its role as a starting material for the synthesis of specialized monomers, particularly vinyl ethers.

2-(2-Chloroethoxy)ethyl acetate can serve as a precursor for 2-chloroethyl vinyl ether (CEVE), a monomer used in the production of specialty polymers. While the direct pyrolysis of this compound to yield CEVE has been reported as challenging, with one study noting an unsuccessful attempt at 500-550°C which resulted mostly in gaseous products, other synthetic routes involving this acetate have been explored. nih.gov The preparation of this compound itself is achieved through the acetylation of 2-(2-chloroethoxy)ethanol (B196239) using acetic anhydride (B1165640). nih.gov

Alternative and more established methods for synthesizing CEVE often start from different precursors, such as the dechlorination of dichloroethyl ether with sodium hydroxide (B78521) or the condensation of chloroethanol and acetaldehyde (B116499). guidechem.com Another patented process involves the thermal decomposition of 1,1-di(2-chloroethoxy)ethane to produce CEVE. google.com Although a direct, high-yield synthesis from this compound remains an area of interest, its role as a readily preparable intermediate highlights its importance in the synthetic pathway to valuable vinyl ether monomers.

It is important to note that the hydrolysis of 2-chloroethyl vinyl ether, the intended product from this compound, yields acetaldehyde and 2-chloroethanol (B45725). nih.gov This reactivity underscores the need for carefully controlled conditions during its synthesis and subsequent polymerization.

The role of a chain transfer agent is to control the molecular weight of a polymer during polymerization by terminating a growing polymer chain and initiating a new one. While various compounds are known to act as chain transfer agents, there is currently no specific research data available that documents the use of this compound for this purpose in controlled polymerization processes. The chain transfer process generally involves the abstraction of an atom, typically hydrogen or a halogen, from the chain transfer agent. chemrxiv.org Although this compound possesses both chloro and hydrogen atoms that could potentially participate in such reactions, its efficacy and the specific conditions under which it might function as a chain transfer agent have not been reported in the reviewed literature.

Integration into Copolymers and Macromolecular Structures

The vinyl ether derivative of this compound, 2-chloroethyl vinyl ether (CEVE), is readily integrated into various copolymer structures, imparting unique properties to the resulting materials.

The copolymerization of 2-chloroethyl vinyl ether (CEVE) has been successfully demonstrated with a range of comonomers through different polymerization mechanisms.

Radical RAFT Polymerization: The statistical radical copolymerization of N-vinylpyrrolidone (NVP) and CEVE has been achieved using the Reversible Addition-Fragmentation chain Transfer (RAFT) technique. mdpi.com This controlled radical polymerization method allows for the synthesis of copolymers with relatively high molecular weights and moderate dispersity. mdpi.com The study of monomer reactivity ratios indicated that NVP is more reactive than CEVE, leading to copolymers with longer sequences of NVP units. mdpi.com

Cationic Polymerization: Cationic polymerization is a common method for polymerizing vinyl ethers. The statistical copolymerization of n-butyl vinyl ether (BVE) and CEVE has been efficiently conducted using a metallocene-based initiation system. nih.gov Reactivity ratio calculations revealed that BVE is significantly more reactive than CEVE in this system. nih.gov Cationic copolymerization of CEVE with styrene (B11656) has also been achieved using a proton-exchanged montmorillonite (B579905) clay (Maghnite-H+) as a green catalyst in a solvent-free system. orientjchem.org

The following table summarizes the monomer reactivity ratios for the copolymerization of CEVE with different comonomers.

| Comonomer 1 | Comonomer 2 | r1 | r2 | Polymerization Method | Reference |

| n-Butyl Vinyl Ether (BVE) | 2-Chloroethyl Vinyl Ether (CEVE) | 2.82 | 0.57 | Cationic (Metallocene) | nih.gov |

| N-Vinylpyrrolidone (NVP) | 2-Chloroethyl Vinyl Ether (CEVE) | >1 | <1 | Radical (RAFT) | mdpi.com |

| Styrene (St) | 2-Chloroethyl Vinyl Ether (CEVE) | - | - | Cationic (Maghnite-H+) | orientjchem.org |

Data for St/CEVE copolymerization did not include calculated reactivity ratios but confirmed copolymer formation.

The incorporation of 2-chloroethyl vinyl ether (CEVE) units into polymer backbones has been confirmed and characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the presence of CEVE units in the copolymer structure. In the ¹H NMR spectra of copolymers containing CEVE, characteristic signals corresponding to the protons of the chloroethyl and vinyl ether groups can be identified and used to determine the copolymer composition. mdpi.com For instance, in poly(NVP-stat-CEVE) copolymers, the molar composition can be calculated by comparing the integrals of specific proton signals from the NVP and CEVE units. mdpi.com Similarly, ¹³C NMR spectra of poly(CEVE-co-Styrene) show distinct chemical shifts for the carbons of the CEVE unit and the aromatic carbons of the styrene unit, further confirming the copolymer structure. orientjchem.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides additional evidence for the incorporation of CEVE. The FTIR spectrum of a CEVE-styrene copolymer, for example, displays characteristic absorption bands that can be assigned to the different functional groups present in both monomer units. orientjchem.org

Size Exclusion Chromatography (SEC) is also employed to determine the molecular weight and molecular weight distribution of the resulting copolymers, providing further insight into the success of the polymerization process. nih.govmdpi.com

Functionalization of Polymeric Materials via Post-Polymerization Modification

The pendant chloro group in polymers containing 2-chloroethyl vinyl ether units serves as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups and the creation of more complex macromolecular architectures.

One notable application is the use of poly(2-chloroethyl vinyl ether) (PCEVE) as an intermediate for synthesizing more intricate structures. mdpi.com The chlorine atoms on the PCEVE backbone can be readily substituted by other functional groups under appropriate experimental conditions. mdpi.com For example, PCEVE can be used as a scaffold for the synthesis of graft copolymers. nih.gov This "grafting from" approach involves initiating the polymerization of a second monomer from the reactive sites along the PCEVE backbone.

Another strategy involves the "grafting onto" method, where pre-synthesized polymer chains with reactive end-groups are attached to the PCEVE backbone. nih.gov The pendant chlorine groups can be transformed into other useful functionalities, such as azides or hydroxyl groups, to facilitate these grafting reactions. mdpi.com This versatility makes polymers derived from this compound valuable platforms for creating advanced materials with tailored properties.

Advancements in Polymer Science: The Role of this compound

Initial research into the applications of this compound in polymer science and advanced materials development reveals a notable scarcity of direct utilization in the creation of novel material architectures. Extensive searches of scientific literature and patent databases did not yield specific examples of this compound being employed as a monomer, initiator, or functionalizing agent for the synthesis of complex polymers like block or graft copolymers for advanced material applications.

While the chloro- and acetate-functional groups present in this compound suggest its potential as a versatile building block in polymer chemistry, current research primarily points to its role as a chemical intermediate for the synthesis of other molecules. google.com For instance, it has been identified as a necessary raw material in the synthesis of 2-(2-chloroethoxy)acetic acid. google.com This suggests that its primary value may lie in precursor reactions rather than direct incorporation into polymer backbones or for surface modification of materials.

The field of polymer science often utilizes molecules with similar functional groups for creating advanced materials. For example, related compounds with chloro-functional groups are used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Similarly, acetate-containing vinyl monomers are common in the synthesis of a variety of polymers. However, specific research detailing the use of this compound in these capacities is not apparent in the available literature.

Further investigation into analogous chemical structures, such as N-[2-(2-chloroethoxy)ethyl]acetamide, shows their use as key building blocks in the synthesis of complex molecules like polyaza-crowns. orgsyn.org This highlights the synthetic utility of the 2-chloroethoxyethyl moiety but does not directly translate to applications in the development of novel polymer architectures for materials science.

Advanced Analytical Strategies for Comprehensive Research Characterization of 2 2 Chloroethoxy Ethyl Acetate

Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable tools for gaining real-time insights into chemical reactions and for the detailed structural analysis of molecules like 2-(2-Chloroethoxy)ethyl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Chloroethoxy)ethyl acetate, both ¹H and ¹³C NMR are utilized to confirm its structure and to study reaction mechanisms involving its formation or transformation.

In ¹H NMR, the chemical shifts and splitting patterns of the protons provide a fingerprint of the molecule. For instance, the protons of the ethyl group and the chloroethoxy group will have distinct signals. The integration of these signals corresponds to the number of protons in each environment, further confirming the structure.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon of the acetate group, the carbons of the ethoxy chain, and the carbon bonded to the chlorine atom will each exhibit a unique chemical shift. nih.gov By monitoring changes in the NMR spectrum over the course of a reaction, researchers can identify the formation of intermediates and byproducts, offering crucial insights into the reaction pathway.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (acetate) | ~2.0 | Singlet | 3H |

| O-CH₂-CH₂-Cl | ~3.7 | Triplet | 2H |

| O-CH₂-CH₂-Cl | ~3.8 | Triplet | 2H |

| O-CH₂-CH₂-O | ~4.2 | Triplet | 2H |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (acetate) | ~21 |

| -CH₂-Cl | ~43 |

| O-CH₂- | ~68 |

| -CH₂-O- | ~69 |

| C=O (ester) | ~170 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions. nih.gov A published spectrum is available in the SpectraBase. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl group (C=O) in the ester functional group of this compound, which typically appears around 1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages, as well as the C-Cl stretching vibration, will also produce characteristic absorption bands.

Raman spectroscopy can also be used to identify these functional groups. While the carbonyl stretch is often weaker in Raman than in IR, the C-Cl stretch and the various C-H and C-C backbone vibrations can provide valuable complementary information. In-line Raman spectroscopy can be a powerful tool for real-time monitoring of the esterification reaction to form related compounds, tracking the disappearance of reactants and the appearance of the product.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretch | ~1740 | IR |

| C-O (Ester) | Stretch | 1250-1000 | IR, Raman |

| C-O (Ether) | Stretch | 1150-1085 | IR, Raman |

| C-Cl | Stretch | 800-600 | IR, Raman |

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of this compound and in identifying reaction intermediates, byproducts, and degradation products. dtic.mil

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (166.60 g/mol ). nih.gov However, often the molecular ion is not observed. dtic.mil The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for this molecule could include the loss of the chloroethoxy group, the acetate group, or cleavage of the ether linkage. For example, a prominent fragment ion might be observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be evident in fragments containing a chlorine atom, providing a clear diagnostic marker.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research

Chromatographic methods are essential for separating the components of a mixture, allowing for the isolation and quantification of this compound and the assessment of its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. GC methods have been developed for the quantitative determination of the related compound 2-(2-chloroethoxy)ethanol (B196239) in pharmaceutical substances. researchgate.netnih.gov A typical GC method for purity assessment of similar compounds might utilize a DB-1 or DB-5 column. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For less volatile or thermally labile compounds that might be present as impurities or reaction byproducts, reverse-phase HPLC is a common approach. sielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is frequently employed. sielc.comresearcher.life A UV detector can be used for quantification if the analytes possess a chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.

Table 4: Illustrative Chromatographic Conditions for the Analysis of Related Compounds

| Technique | Column | Mobile/Carrier Phase | Detector | Application |

| GC | DB-1 (100% dimethylpolysiloxane) rasayanjournal.co.in | Helium | FID / MS | Purity analysis of ethyl 2-chloroacetate rasayanjournal.co.in |

| HPLC | C18 sielc.comresearcher.life | Acetonitrile/Water or Methanol/Water gradient sielc.comresearcher.life | UV / MS | Separation of ethyl 2-chloroacetoacetate and its impurities sielc.com |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures that may be generated during the synthesis or degradation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. chromatographyonline.comshimadzu.com As components elute from the GC column, they are directly introduced into the mass spectrometer, providing a mass spectrum for each separated peak. This allows for the confident identification of not only the main product but also trace-level impurities and reaction byproducts. chromatographyonline.comshimadzu.com For example, GC-MS is used to analyze for ethylene (B1197577) oxide and 2-chloroethanol (B45725) in food products, which can involve extraction with ethyl acetate. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile or thermally unstable compounds that are not amenable to GC analysis. researchgate.netmdpi.comunila.ac.id The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. lcms.cz LC-MS is particularly valuable for studying reaction intermediates in solution and for characterizing complex degradation pathways. researchgate.net For instance, LC-Q-TOF-MS/MS has been used to profile the active compounds in an ethyl acetate fraction of a plant extract. mdpi.com

X-ray Diffraction (XRD) for Crystalline Derivatives and Solid-State Structural Studies (if applicable)

While this compound is a liquid at room temperature, X-ray diffraction (XRD) remains a powerful technique for elucidating its three-dimensional structure through the analysis of crystalline derivatives. The process involves chemically modifying the molecule to produce a solid, crystalline compound, which can then be subjected to XRD analysis. This single-crystal XRD provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals intermolecular interactions that govern the crystal packing.

Similarly, the crystal structure of ethyl acetate itself has been determined, showing a planar molecule with a trans conformation in the solid state. nih.gov By creating a crystalline derivative of this compound, for example, through co-crystallization with a suitable host molecule or by derivatizing it to a solid ester or amide, one could obtain a single crystal suitable for XRD.

The expected data from such an analysis would be compiled into a crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates. From this, a detailed structural model can be built.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₁ClO₃·(Co-former) |

| Formula Weight | (Varies with co-former) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | (Hypothetical value) |

| b (Å) | (Hypothetical value) |

| c (Å) | (Hypothetical value) |

| α (°) | 90 |

| β (°) | (Hypothetical value) |

| γ (°) | 90 |

| Volume (ų) | (Calculated from cell parameters) |

| Z | 4 |

| Density (calculated) (g/cm³) | (Calculated value) |

| Absorption Coefficient (mm⁻¹) | (Calculated value) |

| F(000) | (Calculated value) |

This data would allow for a precise determination of the molecular conformation, including the torsion angles of the flexible ethyl acetate and chloroethoxy chains. It would also provide invaluable information on non-covalent interactions, which are crucial for understanding the compound's behavior in a condensed phase.

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry provides a powerful in-silico toolkit to investigate the properties of this compound at the molecular level. These methods can predict its conformational landscape and electronic structure, offering insights into its reactivity that are complementary to experimental data.

Conformational Analysis:

The flexibility of the ether and ester linkages in this compound results in a multitude of possible conformations. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers. The conformational analysis of flexible ligands is a well-established computational task, often involving systematic searches or molecular dynamics simulations. nih.govsemanticscholar.org For a molecule like this compound, this would involve rotating the dihedral angles around the C-C and C-O single bonds to map out the conformational space.

Studies on similar flexible molecules, like short azapeptides, have demonstrated the utility of DFT in identifying stable conformers and the intramolecular hydrogen bonds that stabilize them. mdpi.com For this compound, computational analysis could predict the relative energies of different conformers and the barriers to their interconversion.

Table 2: Predicted Relative Energies of Hypothetical Conformations of this compound

| Conformer ID | Dihedral Angle 1 (O-C-C-O) (°) | Dihedral Angle 2 (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| Conf-1 | 180 (anti) | 180 (anti) | 0.00 (most stable) |

| Conf-2 | 180 (anti) | 60 (gauche) | (Predicted value) |

| Conf-3 | 60 (gauche) | 180 (anti) | (Predicted value) |

| Conf-4 | 60 (gauche) | 60 (gauche) | (Predicted value) |

Reactivity Prediction:

Computational chemistry is also instrumental in predicting the reactivity of molecules. For this compound, which contains a reactive C-Cl bond, computational modeling can shed light on its susceptibility to nucleophilic substitution reactions. crunchchemistry.co.uk The reactivity of haloalkanes is a subject of extensive computational study. researchgate.netstanford.edu

Methods such as DFT can be used to calculate various molecular properties that correlate with reactivity. For example, mapping the electrostatic potential (ESP) onto the electron density surface can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The carbon atom bonded to the chlorine is expected to be electrophilic and thus a likely site for nucleophilic attack.

Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The LUMO is often associated with the ability of a molecule to accept electrons, and its localization can indicate the most probable site for nucleophilic attack. For this compound, the LUMO is expected to have a significant contribution from the σ* antibonding orbital of the C-Cl bond. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity. nih.gov

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Arbitrary Units/eV) | Significance |

| HOMO Energy | (Calculated value) | Relates to the ability to donate electrons. |

| LUMO Energy | (Calculated value) | Relates to the ability to accept electrons; indicates site of nucleophilic attack. |

| HOMO-LUMO Gap | (Calculated value) | Indicator of chemical reactivity and kinetic stability. |

| Mulliken Charge on C-Cl | (Calculated value) | Indicates the partial positive charge on the carbon, suggesting electrophilicity. |

By employing these computational approaches, a detailed understanding of the conformational preferences and inherent reactivity of this compound can be achieved, guiding further experimental studies and applications.

Environmental Fate, Degradation Mechanisms, and Toxicological Pathways in Research

Environmental Degradation Pathways and Kinetics

Comprehensive studies detailing the environmental degradation of 2-(2-Chloroethoxy)ethyl acetate (B1210297), including its persistence and the formation of breakdown products, are not currently available in peer-reviewed literature. The degradation of a chemical in the environment is a critical factor in determining its potential for long-term impact.

No specific experimental data on the hydrolysis of 2-(2-Chloroethoxy)ethyl acetate under varying pH conditions have been found in publicly accessible scientific databases. As an ester, it is anticipated to undergo hydrolysis to form 2-(2-chloroethoxy)ethanol (B196239) and acetic acid. The rate of this reaction is generally influenced by pH, with catalysis occurring under both acidic and basic conditions. However, without experimental data, the half-life and specific pH-rate profile for this compound remain unknown.

There is a lack of research on the photolytic and photodegradation of this compound. Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for chemicals in the atmosphere and surface waters. The specific wavelengths of light that this compound absorbs and the quantum yield of its degradation have not been documented.

Specific studies on the biodegradation of this compound by microorganisms are not available. The presence of a chloro- substituent, an ether linkage, and an ester group suggests that a consortium of microorganisms with diverse metabolic capabilities would likely be required for its complete mineralization. Research on analogous compounds, such as chlorinated ethenes and halogenated diaryl ethers, indicates that both aerobic and anaerobic conditions can facilitate the breakdown of such structures, often involving dehalogenation and cleavage of the ether bond. researchgate.netacs.orgnih.gov However, the specific enzymes and metabolic pathways involved in the degradation of this compound have not been investigated.

Mechanisms of Environmental Transport and Distribution

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. For this compound, specific data on its transport and partitioning behavior are not available.

There is no specific information regarding the volatilization rate of this compound from water or soil surfaces. Its potential for atmospheric transport and the nature of its interactions with atmospheric oxidants, such as hydroxyl radicals, have not been studied.

No studies were found that specifically measure the adsorption coefficient (Koc) or describe the mobility of this compound in different soil and sediment types. The extent to which this compound would bind to soil organic matter and clay particles, which in turn dictates its potential for leaching into groundwater, remains uncharacterized. The general behavior of organic compounds in soil is influenced by factors such as soil pH, organic matter content, and the chemical's own properties. californiaagriculture.org

Data Tables

Due to the absence of specific research findings for this compound in the public domain, no data tables can be generated.

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 2-(2-chloroethoxy)ethanol |

| Acetic acid |

Toxicological Research Mechanisms (Excluding Dosage Information)

The toxicological effects of this compound are primarily understood through the study of its presumed metabolic pathways. It is hypothesized that this compound is rapidly hydrolyzed in the body to 2-(2-chloroethoxy)ethanol. This initial metabolite is then further oxidized to 2-chloroacetaldehyde, a highly reactive compound, and subsequently to 2-chloroacetic acid. uzh.ch The majority of the toxicological activity is attributed to the intermediate metabolite, 2-chloroacetaldehyde.

Cellular and Molecular Interactions (e.g., enzyme inhibition, DNA adduct formation)

The reactive nature of 2-chloroacetaldehyde, a key metabolite of this compound, drives its cellular and molecular interactions.

Research has shown that 2-chloroacetaldehyde can induce the formation of etheno-DNA adducts. nih.govnih.gov These adducts are promutagenic lesions, meaning they can lead to errors in DNA replication and transcription, potentially resulting in mutations. nih.gov Specifically, 2-chloroacetaldehyde has been shown to react with adenosine (B11128) and cytidine (B196190) residues in DNA to form cyclic products. wikipedia.org The formation of these adducts is a critical mechanism of genotoxicity. Studies have demonstrated the formation of various etheno adducts, including 1,N⁶-ethenoadenine (εA) and 3,N⁴-ethenocytosine (εC), as well as N²,3-ethenoguanine. nih.gov

In addition to direct DNA damage, 2-chloroacetaldehyde has been observed to interact with other cellular components. In isolated rat hepatocytes, it causes a rapid depletion of glutathione (B108866) (GSH), a critical antioxidant, and a decrease in protein thiol levels. nih.gov This suggests that 2-chloroacetaldehyde can disrupt the cellular redox balance and interfere with the function of proteins through adduct formation. While specific enzyme inhibition studies for this compound or its primary metabolite are limited, the observed effects of 2-chloroacetaldehyde on mitochondrial respiration suggest an inhibitory action on enzymes within the electron transport chain. nih.govnih.gov

Table 1: Observed Cellular and Molecular Interactions of 2-Chloroacetaldehyde

| Interacting Molecule | Type of Interaction | Consequence |

| DNA | Formation of etheno adducts (e.g., εA, εC) | Promutagenic lesions, potential for mutations |

| Glutathione (GSH) | Depletion | Increased oxidative stress |

| Protein Thiols | Decrease in levels | Potential disruption of protein function |

| Mitochondrial Components | Inhibition of respiration | Decreased ATP production, cellular energy crisis |

In vitro and In vivo Mechanistic Studies (focus on pathways, not effects)

Mechanistic studies, both in vitro and in vivo, have begun to elucidate the toxicological pathways associated with exposure to compounds that metabolize to 2-chloroacetaldehyde.

In vitro studies using isolated rat hepatocytes have revealed a sequence of events following exposure to 2-chloroacetaldehyde. The initial phase involves the depletion of glutathione, followed by a decrease in mitochondrial function, characterized by reduced respiration and ATP levels. The final phase involves the onset of lipid peroxidation, indicating membrane damage. nih.gov These findings suggest a pathway where initial detoxification attempts via glutathione conjugation are overwhelmed, leading to mitochondrial dysfunction and subsequent oxidative damage.

Further in vitro investigations using a human colon carcinoma cell line demonstrated that 2-chloroacetaldehyde rapidly reduces oxygen consumption, correlating with a loss of mitochondrial potential. nih.gov Interestingly, these studies also noted a transient increase in cellular ATP levels, the mechanism of which is not fully understood.

In vivo studies have often focused on the broader class of chlorophenoxy compounds, which share some structural similarities. These studies indicate that systemic toxicity can involve metabolic acidosis and renal failure, though the direct applicability of these pathways to this compound requires further investigation. epa.gov Studies on the related compound 2-chloroethanol (B45725) have shown that its cardiotoxicity is mediated by its metabolite, 2-chloroacetaldehyde, which appears to affect calcium channels and nitric oxide synthase expression in atrial cells. nih.gov

Genotoxicity and Mutagenicity Mechanisms in Chemical Interactions

The genotoxic and mutagenic potential of this compound is intrinsically linked to the chemical reactivity of its metabolite, 2-chloroacetaldehyde.

The primary mechanism of genotoxicity is the formation of DNA adducts, as detailed in section 6.3.1. These adducts can mispair during DNA replication, leading to point mutations. For instance, the formation of etheno adducts is a well-established pathway to mutagenesis. nih.govnih.gov

Mutagenicity testing has provided further evidence for the genotoxic potential of compounds that form 2-chloroacetaldehyde. While a comprehensive assessment of 2-chloroethanol suggested a lack of genotoxicity in some assays, it was noted to be mutagenic in bacteria with metabolic activation. uzh.chnih.gov This metabolic activation step is crucial, as it leads to the formation of the more reactive 2-chloroacetaldehyde.

Studies on 2-chloroacetaldehyde itself have demonstrated its ability to induce mutations in bacterial tester strains and in human cell lines. nih.gov The mutational spectra induced by 2-chloroacetaldehyde are characterized by a prevalence of C/G to T/A transitions and C/G to A/T transversions. nih.gov These findings are consistent with the known miscoding properties of the etheno adducts it forms.

Table 2: Summary of Genotoxicity and Mutagenicity Mechanisms

| Mechanism | Description | Key Findings |

| DNA Adduct Formation | Covalent binding of the reactive metabolite (2-chloroacetaldehyde) to DNA bases. | Formation of promutagenic etheno adducts (εA, εC, ethenoguanine). nih.govnih.gov |

| Mutagenesis | Induction of permanent changes in the DNA sequence. | 2-chloroacetaldehyde is mutagenic in bacterial and human cell systems, causing specific types of point mutations. nih.gov |

| Metabolic Activation | Conversion of a less reactive parent compound to a more reactive metabolite. | 2-chloroethanol requires metabolic activation to exert its mutagenic effects, highlighting the role of 2-chloroacetaldehyde. uzh.chnih.gov |

Future Directions and Emerging Research Avenues for 2 2 Chloroethoxy Ethyl Acetate

Novel Applications in Sustainable Chemistry and Catalysis

The drive towards a circular economy and sustainable chemical processes has spurred research into monomers derived from renewable resources and polymers designed for degradation and recyclability. The unique ether-ester structure of 2-(2-Chloroethoxy)ethyl acetate (B1210297) makes it an intriguing candidate for the development of novel, sustainable polymers.

Recent advancements have focused on creating poly(ether-ester)s from bio-based sources like vanillin, resulting in materials with tunable thermal properties and enhanced biodegradability due to the presence of both ether and ester linkages. mdpi.com These polymers have shown considerable surface degradation in enzymatic and passive hydrolysis studies, with weight losses of up to 35% over 90 days, highlighting the role of ether bonds in biodegradation. mdpi.com Similarly, research into poly(silyl ether)s has demonstrated their potential as hydrolytically degradable materials, suitable for single-use applications, with degradation products being relatively nontoxic diols and siloxanes. mdpi.com

Future research could explore the polymerization of 2-(2-Chloroethoxy)ethyl acetate, potentially with bio-derived co-monomers, to create novel poly(ether-ester)s. The chlorine atom offers a reactive handle for further functionalization or for creating specific properties in the resulting polymer. The development of such polymers from monomers like vinyl ethers, which can be sourced from the fermentation of biomass, is a growing area of interest for creating sustainable thermoplastic elastomers. digitellinc.com The resulting materials could find applications in biodegradable plastics, contributing to a more sustainable materials lifecycle.

Furthermore, the development of innovative poly(ether-ester)s with perfectly alternating ether and ester groups is in high demand for advanced materials with both high performance and depolymerizability. researchgate.net Catalytic systems are crucial in this context. Research into enantioselective α-chlorination of esters using non-covalent catalysis demonstrates the potential for precise control over the stereochemistry of similar chlorinated compounds, which could be crucial for producing polymers with specific properties. nih.gov

Integration with Nanoscience and Biotechnology for Advanced Functions

The convergence of materials science with nanoscience and biotechnology opens up exciting possibilities for creating functional materials with advanced properties. The bifunctional nature of this compound makes it a prime candidate for use as a linker molecule in the surface functionalization of nanoparticles.

The surface modification of nanoparticles is a powerful technique to enhance their biocompatibility and cellular uptake for applications in medicine, such as targeted drug delivery and diagnostics. nih.gov Functional groups on the surface of nanoparticles, such as amines or carboxyl groups, can be used to bind biological molecules. researchgate.net The chloro- group in this compound could be exploited for covalent attachment to nanoparticle surfaces, for example, through reactions with amine or thiol groups present on the surface or introduced via silanization. nih.govresearchgate.net The ester group, on the other hand, could be used for further conjugation or to impart specific solubility characteristics. The use of bifunctional linkers like PEG with specific end groups is a common strategy in this field. nih.gov

In the realm of biotechnology, biocatalysis offers a green and highly selective route for the synthesis and modification of chemical compounds. acsgcipr.org Enzymes such as lipases and esterases are widely used for the synthesis of esters under mild conditions. acsgcipr.orgmdpi.com Future research could focus on developing enzymatic processes for the synthesis of this compound, potentially from bio-based precursors, which would align with the principles of green chemistry. rsc.org Moreover, the selective enzymatic hydrolysis of the ester group could be employed to unmask a carboxylic acid functionality in a controlled manner, which could be useful in biological environments or for further chemical modification. The use of multifunctional biocatalysts that can perform several chemical transformations in one pot is a growing area that could simplify the synthesis of complex molecules derived from this compound. acs.org

Computational Design and Prediction of New Reactivity and Applications

Computational chemistry and molecular modeling have become indispensable tools for predicting the properties and reactivity of molecules, guiding the design of new materials and catalysts. mdpi.com Density Functional Theory (DFT) and other molecular simulation methods can be employed to investigate the electronic structure, reactivity, and potential applications of this compound. researchgate.net

For instance, computational studies can predict the reactivity of the chloro- and ester groups, helping to design selective chemical transformations. DFT calculations have been used to study the reaction mechanisms of related compounds, such as the decomposition of the blister agent simulant 2-chloroethyl ethyl sulfide (B99878) on metal-organic frameworks (MOFs). researchgate.net Similar studies on this compound could help in designing catalytic systems for its conversion into value-added products.

Furthermore, computational modeling can aid in the design of polymers with desired properties. By simulating the polymerization of this compound and the properties of the resulting poly(ether-ester)s, researchers can screen for promising materials before their synthesis in the lab. This approach can accelerate the discovery of new sustainable polymers with tailored thermal and mechanical properties. acs.org The rational design of new catalysts for specific reactions involving this compound can also be guided by computational modeling of reaction pathways and transition states. acsgcipr.org

Interdisciplinary Research Opportunities Across Chemical, Material, and Environmental Sciences

The future development and application of this compound will likely be driven by interdisciplinary collaborations across various scientific fields. The synthesis of novel, functional polymers from this monomer will require the expertise of organic and polymer chemists, while material scientists will be crucial for characterizing their physical and mechanical properties.

The exploration of these new materials for applications in sustainable packaging, biomedical devices, or advanced coatings will necessitate partnerships with engineers and environmental scientists to assess their performance and environmental impact. For example, the biodegradability of new polymers derived from this compound would need to be rigorously tested under various environmental conditions.

In the context of nanotechnology and medicine, collaborations between chemists, biologists, and medical researchers will be essential to design and evaluate functionalized nanoparticles for drug delivery or imaging applications. The potential use of this molecule in creating bifunctional chemical probes to induce protein-protein interactions is another exciting area that would require a deep understanding of both chemistry and biology. nih.gov Ultimately, the journey of this compound from a simple chemical intermediate to a building block for advanced and sustainable technologies will be a testament to the power of interdisciplinary research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.